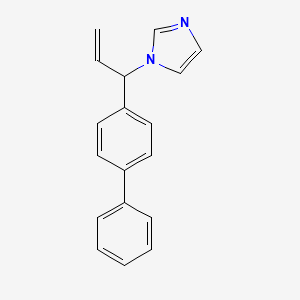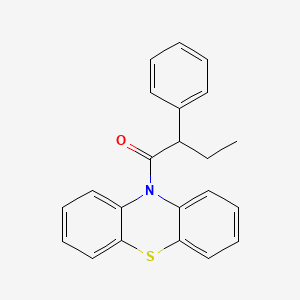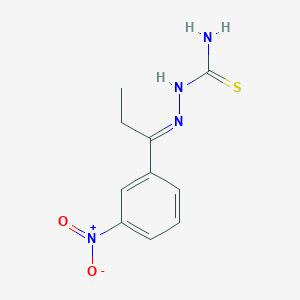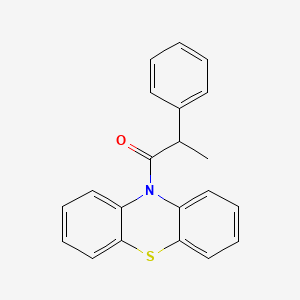
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one typically involves the reaction of phenothiazine with appropriate reagents to introduce the butanone and phenyl groups. One common synthetic route involves the reaction of phenothiazine with 4-phenylbutan-1-one under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced phenothiazine derivatives.
Scientific Research Applications
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other phenothiazine derivatives with potential biological activities. In biology and medicine, phenothiazine derivatives are known for their antipsychotic, antimicrobial, and anticancer properties .
In industry, this compound is used in the development of advanced materials, including optoelectronic devices and sensors. Its unique structural features make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, these compounds can interact with other cellular targets, including enzymes and ion channels, leading to their diverse biological activities .
Comparison with Similar Compounds
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one can be compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a common phenothiazine core, their unique substituents confer different biological activities and therapeutic potentials .
Chlorpromazine: Known for its antipsychotic properties, it is widely used in the treatment of schizophrenia and other psychiatric disorders.
Fluphenazine: Another antipsychotic agent, it is used for long-term management of psychotic disorders.
Promazine: Used as a tranquilizer and for its antiemetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C22H19NOS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H19NOS/c24-22(16-8-11-17-9-2-1-3-10-17)23-18-12-4-6-14-20(18)25-21-15-7-5-13-19(21)23/h1-7,9-10,12-15H,8,11,16H2 |
InChI Key |
IDGMQHJPMVCZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)


![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)
![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
